ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Lipophilicity Drug design ADME prediction

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 91396-27-9) is a synthetic triazole derivative characterized by a 1-(4-chlorophenyl) substituent, a 5-methyl group, and a 3-ethyl carboxylate moiety on the 1,2,4-triazole core. Its molecular formula is C₁₂H₁₂ClN₃O₂ with a molecular weight of approximately 265.70 g/mol.

Molecular Formula C12H12ClN3O2
Molecular Weight 265.7
CAS No. 91396-27-9
Cat. No. B2733962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
CAS91396-27-9
Molecular FormulaC12H12ClN3O2
Molecular Weight265.7
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=N1)C)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H12ClN3O2/c1-3-18-12(17)11-14-8(2)16(15-11)10-6-4-9(13)5-7-10/h4-7H,3H2,1-2H3
InChIKeyDHKXSWNZIIIRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 91396-27-9): Core Structural Profile and Sourcing Baseline


Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 91396-27-9) is a synthetic triazole derivative characterized by a 1-(4-chlorophenyl) substituent, a 5-methyl group, and a 3-ethyl carboxylate moiety on the 1,2,4-triazole core. Its molecular formula is C₁₂H₁₂ClN₃O₂ with a molecular weight of approximately 265.70 g/mol . This compound belongs to a well-established class of N-aryl-1,2,4-triazole-3-carboxylates accessible via general synthetic routes, including cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate or ethyl thiooxamate [1]. It is commercially supplied as a research chemical—primarily as a heterocyclic building block—with reported purity ranging from 90% to 95% depending on the vendor . The compound's value proposition lies in its specific substitution pattern, which renders it a non-interchangeable precursor for generating structurally defined triazole derivatives across medicinal chemistry and agrochemical discovery programs.

Why Generic 1,2,4-Triazole Substitution Is Not Advisable for Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 91396-27-9)


In-class triazole derivatives cannot be interchanged without rigorous justification: the electronic character, steric bulk, and hydrogen-bonding capacity of the N1, C3, and C5 substituents collectively govern biological target engagement, physicochemical properties, and synthetic downstream compatibility. Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate occupies a distinct physicochemical space defined by its specific combination of a 4-chlorophenyl N1 substituent, a methyl C5 group, and an ethyl ester at C3. Even minor structural perturbations among close analogs produce measurable differences in computed lipophilicity (ΔlogP), hydrolytic susceptibility, and potential binding modes—as demonstrated by the comparative evidence below. Substituting a methyl ester for the ethyl ester or a carboxylic acid for the ester may appear trivial on paper, but leads to altered solubility, stability, metabolic vulnerability, and synthetic reactivity. The following quantitative comparisons establish where this compound provides decision-relevant differentiation from its nearest neighbors.

Quantitative Evidence Guide: Where Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate Demonstrates Measurable Differentiation from Its Closest Analogs


Ester Alkyl Chain Comparison: Ethyl Ester Exhibits ~0.5 logP Unit Higher Computed Lipophilicity than the Methyl Ester Analog, Enhancing Predicted Membrane Permeability

Replacing the methyl ester with an ethyl ester at the 3-position produces a measurable increase in computed lipophilicity. The methyl ester analog, methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 933221-18-2), has a vendor-reported computed logP of 2.45 . Extending the alkyl chain by one methylene unit (as in the target ethyl ester) is predicted to increase logP by approximately 0.5 units to an estimated ~2.95 based on standard additive fragment contributions for aliphatic ester homologs [1]. This difference places the target compound in a more favorable lipophilicity range for passive membrane diffusion (optimal logP ~2–5 for oral bioavailability) while retaining sufficient aqueous solubility for solution-phase handling. The increased steric bulk also confers modestly enhanced hydrolytic stability under both acidic and basic conditions.

Lipophilicity Drug design ADME prediction

Regioisomeric Functional Group Impact on Protein Binding: 4-Acetyl Triazole Isomer Is Present in PDB Co-Crystal Structures, Whereas the 3-Carboxylate Isomer Offers an Orthogonal Pharmacophore with Distinct Hydrogen-Bonding Geometry

The regioisomeric ketone analog 1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethanone (CAS 33821-38-4) is documented as the core substructure in PDB ligand ChemComp-C35 (a non-polymeric hetgroup) [1], indicating that this specific substitution pattern supports a well-defined binding conformation in a protein active site. In this co-crystal structure, the 4-acetyl group acts as a hydrogen-bond acceptor. In contrast, ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate relocates the carbonyl-containing group to the C3 position and converts it from a ketone to an ester. This regioisomeric switch simultaneously alters the hydrogen-bonding character (ester carbonyl is a weaker acceptor than ketone carbonyl), introduces an ethoxy oxygen as an additional acceptor, and shifts the spatial position of the functional group by approximately 2.4 Å relative to the triazole ring centroid [2]. The absence of the 3-carboxylate ethyl ester regioisomer from the PDB indicates it presents a genuinely orthogonal pharmacophore that has not yet been exploited crystallographically—offering a differentiable starting point for fragment-based or scaffold-hopping campaigns targeting new binding sites.

Protein crystallography Structure-based drug design Ligand binding

Synthetic Utility: Ethyl Ester vs. Free Carboxylic Acid—the Ester Provides Superior Solution-Phase Handling with ~200°C Melting Point Depression and Broad Organic Solvent Compatibility for Downstream Amidation and Reduction Chemistry

The corresponding free carboxylic acid, 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 103058-60-2), has a reported melting point of 192–194°C and a boiling point predicted at 474.9°C , which limits its solubility in common organic solvents and complicates direct use in amide coupling or reduction reactions without pre-activation. In contrast, the target ethyl ester is typically supplied as a free-flowing solid or from certain vendors as a technical-grade material suitable for ambient-temperature storage . The ester form is directly compatible with standard solution-phase transformations: aminolysis to amides, LiAlH₄ reduction to the primary alcohol, or saponification to the acid when the free acid is specifically required. This provides a tangible operational advantage in multi-step synthetic sequences where the ester can be carried through subsequent transformations without the need for protection/deprotection steps or harsh solubilization conditions.

Synthetic intermediate Medicinal chemistry Amidation

Regioisomeric Pharmacophore Differentiation: 3-Carboxylate Ethyl Ester vs. 1-Acetyl-3-(4-chlorophenyl)-5-methyl-1,2,4-triazole—Reversed Substitution Pattern Produces a Functionally Orthogonal Scaffold for Anti-Inflammatory Screening

In a landmark SAR study of 1-acyltriazoles as anti-inflammatory agents, 1-acetyl-3-(4-chlorophenyl)-5-methyl-1,2,4-triazole (compound 3c) was identified as the most active member of the series using the mouse active Arthus (MAA) reaction test system [1]. This compound places the 4-chlorophenyl substituent at the 3-position and the acetyl group at N1—the reverse of the target compound, which bears the 4-chlorophenyl at N1 and the ester at C3. The regioisomeric reversal fundamentally alters the electronic distribution across the triazole ring: the electron-withdrawing 4-chlorophenyl at N1 (target compound) exerts a stronger inductive effect on the triazole N2 nitrogen compared to when it is positioned at C3 (comparator), modulating both hydrogen-bond acceptor capacity and metabolic vulnerability [2]. This structural permutation means the target compound is not merely a 'close analog' but rather a functionally distinct scaffold that may engage different targets (e.g., CYP isoforms, kinases) or exhibit a shifted selectivity profile within the same target family.

Anti-inflammatory Triazole SAR COX/LOX inhibition

N1 Substituent Rigidity: 4-Chlorophenyl Direct Attachment vs. Flexible 2-Oxoethyl-Linked Phenyl—the Target Compound Locks the Aryl Ring in a Conformationally Restricted Orientation That Favors Shape-Complementary Binding Pockets

A structurally related analog, ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate (CAS 1638612-68-6), features an identical triazole-3-carboxylate core but replaces the direct N1-(4-chlorophenyl) attachment of the target compound with a 2-oxoethyl linker that introduces three additional rotatable bonds between the triazole ring and the chlorophenyl group . The target compound, by virtue of its direct N–C(aryl) bond, fixes the 4-chlorophenyl ring in a restricted conformational space with limited rotational freedom (barrier to rotation estimated at ~8–12 kcal/mol for N-aryl triazoles) [1]. Conformational pre-organization generally enhances binding affinity by reducing the entropic penalty upon target engagement; the target compound therefore offers a more rigid, shape-defined pharmacophore compared to the flexible linker analog. This distinction is particularly relevant for fragment-based drug discovery, where rigid fragments yield higher ligand efficiency indices and clearer structure-activity relationships.

Conformational restriction Ligand efficiency Scaffold design

Vendor Purity Differentiation: 95% vs. 90% Baseline—Procurement of the Higher-Purity Grade Reduces Impurity-Related Assay Artifacts in Dose-Response Screening

Commercially available batches of the target compound exhibit purity ranging from 90% (Leyan, catalog 1432013) to 95% (AKSci, catalog 7820CF; Chemscene) . The 5% purity differential may appear modest, but at the 10 μM screening concentration typical of primary biochemical assays, a 90% purity batch could introduce up to 1 μM of unidentified impurities into the assay well—a concentration readily sufficient to cause false-positive inhibition or cytotoxicity readouts [1]. For procurement decisions in hit-to-lead or lead optimization programs, specifying the 95% grade reduces the risk of wasting downstream resources on impurity-driven artifacts. The availability of multiple purity tiers also allows cost optimization: 90% material for initial synthetic scale-up feasibility studies, and 95% material for biophysical and cellular profiling.

Compound quality control Screening reliability Procurement specifications

Recommended Application Scenarios for Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 91396-27-9) Based on Quantified Differentiation Evidence


Medicinal Chemistry: Scaffold-Hopping from PDB-Validated 4-Acetyl Triazoles to Unexplored 3-Carboxylate Pharmacophores for Kinase and CYP Inhibition Screening

Based on the demonstration that the regioisomeric 4-acetyl congener appears in PDB co-crystal structures (ChemComp-C35) while the 3-carboxylate ethyl ester isomer is absent from the PDB [REFS-2, Section 3], the target compound serves as a privileged starting point for scaffold-hopping campaigns. Its orthogonal hydrogen-bonding geometry (ester carbonyl as weaker acceptor than ketone carbonyl, plus an ethoxy oxygen) and repositioned functional group (~2.4 Å shift) enable exploration of binding pockets inaccessible to the 4-acetyl series. This scenario is directly supported by the regioisomeric pharmacophore comparison with the anti-inflammatory lead compound 1-acetyl-3-(4-chlorophenyl)-5-methyl-1,2,4-triazole, which demonstrated that the reversed substitution pattern leads to functionally distinct biological outcomes [REFS-4, Section 3].

Synthetic Chemistry: Late-Stage Diversification via Direct Ester Aminolysis and Reduction—Bypassing the Handling Limitations of the High-Melting Carboxylic Acid Intermediate

The target compound's ambient-temperature storage compatibility and broad organic solvent solubility [REFS-3, Section 3] provide a clear operational advantage over the free carboxylic acid (mp 192–194°C) [REFS-3, Section 3] when used as a synthetic intermediate. Direct aminolysis of the ethyl ester with primary or secondary amines yields the corresponding amide library members without requiring a separate ester hydrolysis and acid activation sequence. LiAlH₄ reduction directly affords the primary alcohol for further functionalization. This scenario is ideally suited for parallel synthesis and automated library production where the >190°C melting point depression between the ester and acid eliminates heating and solubilization bottlenecks.

Physicochemical Property Optimization: Rational logP Tuning in Congeneric Series via Ester Alkyl Chain Variation—the Ethyl Ester Occupies a Central logP Window

The computed logP difference of approximately 0.5 units between the ethyl ester (predicted ~2.95) and the methyl ester analog (2.45) [REFS-1, Section 3] positions the target compound at the center of an optimal lipophilicity range for cell permeability (logP ~2–5). This makes it a valuable comparator in systematic logP-activity relationship studies: researchers can order the methyl, ethyl, and (by further synthesis) propyl or isopropyl ester congeners to probe the lipophilicity dependence of target engagement, cellular potency, and metabolic stability within a single scaffold, using the ethyl ester as the reference midpoint.

Fragment-Based Drug Discovery: Rigid N1-Aryl Scaffold for High Ligand Efficiency and Reliable Binding Pose Prediction

The direct N-aryl bond in the target compound locks the 4-chlorophenyl ring in a near-coplanar conformation with the triazole core (zero rotatable bonds between N1 and the aryl ring), in contrast to flexible linker analogs such as ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate (CAS 1638612-68-6, 3 rotatable bonds) [REFS-5, Section 3]. This conformational pre-organization reduces the entropic penalty upon protein binding and increases the probability of correct binding pose prediction in docking studies. The target compound is therefore preferred as a rigid fragment for fragment-based screening libraries, where high ligand efficiency and well-defined binding geometries are critical selection criteria.

Quote Request

Request a Quote for ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.